molecular formula C8H9NO3 B068268 1-(6-Methyl-4,6-dihydrofuro[3,4-c]isoxazol-6-yl)ethanone CAS No. 159719-36-5

1-(6-Methyl-4,6-dihydrofuro[3,4-c]isoxazol-6-yl)ethanone

Cat. No.: B068268
CAS No.: 159719-36-5
M. Wt: 167.16 g/mol
InChI Key: VBKKOWZLYRRSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) is a chemical compound with the molecular formula C8H9NO3. This compound belongs to the class of furoisoxazoles, which are known for their diverse biological activities, including fungicidal, anti-inflammatory, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furoisoxazole derivatives, including Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI), typically involves a Michael addition followed by intramolecular cycloaddition. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules.

    Biology: It exhibits fungicidal activity and is used in the development of new fungicides.

    Medicine: The compound has potential anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in pathogens. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in fungi and other microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 4H-furo[3,2-c]pyran-4-ones
  • 4H-furo[3,2-c]chromen-4-ones
  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Uniqueness

Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) is unique due to its specific furoisoxazole structure, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of fungicidal activity and potential therapeutic applications .

Properties

CAS No.

159719-36-5

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-(6-methyl-4H-furo[3,4-c][1,2]oxazol-6-yl)ethanone

InChI

InChI=1S/C8H9NO3/c1-5(10)8(2)7-6(3-11-8)4-12-9-7/h4H,3H2,1-2H3

InChI Key

VBKKOWZLYRRSJB-UHFFFAOYSA-N

SMILES

CC(=O)C1(C2=NOC=C2CO1)C

Canonical SMILES

CC(=O)C1(C2=NOC=C2CO1)C

Synonyms

Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)- (9CI)

Origin of Product

United States

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